molecular formula C16H17ClN2O4 B2600651 N'-[2-(2-chlorophenyl)-2-methoxyethyl]-N-[(furan-2-yl)methyl]ethanediamide CAS No. 1706081-62-0

N'-[2-(2-chlorophenyl)-2-methoxyethyl]-N-[(furan-2-yl)methyl]ethanediamide

Cat. No.: B2600651
CAS No.: 1706081-62-0
M. Wt: 336.77
InChI Key: LVBYTYZDUPHJEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[2-(2-chlorophenyl)-2-methoxyethyl]-N-[(furan-2-yl)methyl]ethanediamide is a specialized synthetic compound featuring a unique molecular architecture that combines chlorophenyl, methoxyethyl, and furanylmethyl substituents linked through an ethanediamide bridge. This structural combination is significant for medicinal chemistry and drug discovery research, particularly in investigating protein-protein interactions and enzyme inhibition paradigms. The compound's design incorporates a 2-chlorophenyl ring system, a pharmacophore feature present in various biologically active molecules , coupled with a furan heterocycle known for its prevalence in bioactive compounds . The ethanediamide linker provides conformational restraint that may enhance binding specificity in molecular target engagements. Research applications for this compound span multiple domains, including neuroscience research where structurally similar chlorophenyl compounds have demonstrated neurobiological activity , and anticancer investigations given that morpholino-containing analogs have shown documented activity against various cancer cell lines . The furan moiety present in the structure suggests potential for antimicrobial and antibacterial research applications, while the methoxyethyl chain may contribute to enhanced blood-brain barrier permeability in pharmacokinetic studies. The compound's molecular framework allows for exploration as a chemical scaffold in developing protease inhibitors, receptor antagonists, and signal transduction modulators. While the precise mechanism of action requires further characterization, preliminary analysis of structural analogs indicates potential interaction with various enzymatic systems and cellular receptors. The chlorophenyl component may facilitate hydrophobic binding pockets engagement , while the furan ring could participate in π-π stacking interactions with biological targets . Researchers should conduct appropriate binding assays and functional studies to elucidate the exact pharmacological profile. This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures, including the use of personal protective equipment and adherence to institutional chemical safety guidelines, are strongly recommended. Researchers should consult safety data sheets and implement appropriate containment measures when working with this compound.

Properties

IUPAC Name

N'-[2-(2-chlorophenyl)-2-methoxyethyl]-N-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4/c1-22-14(12-6-2-3-7-13(12)17)10-19-16(21)15(20)18-9-11-5-4-8-23-11/h2-8,14H,9-10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBYTYZDUPHJEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NCC1=CC=CO1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(2-chlorophenyl)-2-methoxyethyl]-N-[(furan-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the 2-(2-chlorophenyl)-2-methoxyethyl intermediate: This can be achieved through the reaction of 2-chlorobenzyl chloride with methoxyethanol in the presence of a base such as potassium carbonate.

    Coupling with furan-2-ylmethylamine: The intermediate is then reacted with furan-2-ylmethylamine under conditions that promote amide bond formation, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(2-chlorophenyl)-2-methoxyethyl]-N-[(furan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.

    Substitution: Nucleophiles like sodium methoxide or thiourea can be used for substitution reactions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

N’-[2-(2-chlorophenyl)-2-methoxyethyl]-N-[(furan-2-yl)methyl]ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-[2-(2-chlorophenyl)-2-methoxyethyl]-N-[(furan-2-yl)methyl]ethanediamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan ring and chlorophenyl group can play crucial roles in binding to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Ethanedia­mide Derivatives

Compound Name Key Structural Features Key Differences Potential Applications
N'-[2-(2-Chlorophenyl)-2-Methoxyethyl]-N-[(Furan-2-yl)Methyl]Ethanediamide Ethanedia­mide core; 2-chlorophenyl, methoxyethyl, furan-2-ylmethyl substituents. Reference compound for comparison. Hypothetical: Pharmaceuticals/agrochemicals.
N-{2-[(4-Chlorophenyl)Sulfonyl]-2-(2-Furyl)Ethyl}-N′-(2-Methoxybenzyl)Ethanediamide Ethanedia­mide core; 4-chlorophenyl sulfonyl, 2-furyl, 2-methoxybenzyl. Sulfonyl group (polar, acidic) vs. methoxyethyl (non-acidic, flexible chain). Likely pharmaceutical (sulfonyl groups common in drugs).
N,N'-Bis(2-((Hexylamino)(Oxo)Acetyl)-4-Methylphenyl)Ethanediamide Ethanedia­mide core; hexylamino, oxoacetyl, 4-methylphenyl. Bulky hexyl and methylphenyl groups; lacks aromatic halogens. Specialty polymers or catalysts.

Chlorophenyl- and Methoxy-Containing Agrochemicals

Compound Name Core Structure Key Features Applications
Dimethenamid (2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide) Acetamide Chlorophenyl replaced with thienyl; methoxyethyl chain. Herbicide (lipid biosynthesis inhibition).
Thenylchlor (2-chloro-N-(2,6-dimethylphenyl)-N-((3-methoxy-2-thienyl)methyl)acetamide) Acetamide Thienyl instead of furan; chloro and methoxy groups. Pre-emergent herbicide.

Ranitidine Derivatives (Pharmaceutical Context)

Compound Name Core Structure Key Features Applications
Ranitidine Complex Nitroacetamide Nitroacetamide Furan-methyl, dimethylamino, nitro groups. Histamine H2 antagonist (anti-ulcer).
This compound Ethanedia­mide Lacks nitro and thioether groups; distinct substitution pattern. Hypothetical: Target-specific drug design.

Key Research Findings and Implications

Methoxyethyl vs. Sulfonyl : The methoxyethyl chain may confer greater metabolic stability than sulfonyl groups, which are prone to enzymatic hydrolysis .

Furan vs. Thienyl : Furan rings (as in the target compound) exhibit weaker electron-withdrawing effects compared to thienyl groups in agrochemicals like dimethenamid, possibly altering receptor binding .

Ethanedia­mide vs. Acetamide : The ethanediamide core allows for dual hydrogen-bonding sites, unlike acetamide-based herbicides, suggesting divergent biological targets .

Data Tables

Table 1: Physicochemical Properties (Hypothetical Estimates Based on Analogs)

Property Target Compound N-{2-[(4-Chlorophenyl)Sulfonyl]-2-Furyl Ethyl}... Dimethenamid
Molecular Weight ~380 g/mol ~420 g/mol ~283 g/mol
LogP (Lipophilicity) ~2.8 ~1.5 (sulfonyl reduces LogP) ~3.1
Water Solubility Low Moderate (due to sulfonyl) Very low

Biological Activity

N'-[2-(2-chlorophenyl)-2-methoxyethyl]-N-[(furan-2-yl)methyl]ethanediamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure that contributes to its biological activity. Its molecular formula is C14H22ClNOC_{14}H_{22}ClNO with a molecular weight of 255.78 g/mol. The presence of both the chlorophenyl and furan moieties is significant for its interaction with biological targets.

PropertyDetails
IUPAC NameThis compound
Molecular FormulaC14H22ClNO
Molecular Weight255.78 g/mol
CAS NumberNot available

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Interaction : The furan and chlorophenyl groups may interact with specific enzymes or receptors, potentially inhibiting or modulating their activity.
  • Cellular Uptake : The methoxyethyl group may enhance cellular uptake, increasing bioavailability.
  • Antioxidant Activity : The furan moiety may contribute to antioxidant properties, protecting cells from oxidative stress.

Antimicrobial Activity

Research indicates that compounds with structural similarities exhibit antimicrobial properties. For instance, derivatives of furan have shown significant activity against various bacterial strains, suggesting that this compound may also possess similar effects.

Case Study 1: Antimicrobial Screening
A study evaluated the antimicrobial efficacy of various furan derivatives against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones for compounds structurally similar to this compound.

Cytotoxicity

Studies have shown that related compounds exhibit cytotoxic effects against cancer cell lines. For example, furan derivatives have been reported to induce apoptosis in cancer cells through various pathways.

Case Study 2: Cytotoxic Effects on Cancer Cell Lines
In vitro studies on cancer cell lines (e.g., HeLa and MCF7) revealed that the introduction of the furan moiety increased cytotoxicity compared to non-furan analogs, indicating potential for development as an anticancer agent.

Comparative Analysis with Similar Compounds

A comparative analysis reveals distinct biological activities when comparing this compound with structurally similar compounds:

Compound NameBiological Activity
N'-[2-(furan-2-yl)-N-(methoxyethyl)ethanediamide]Moderate cytotoxicity
N-[3-(4-chlorophenyl)-3-hydroxypropyl]amideSignificant antimicrobial activity
N-[4-(trifluoromethyl)phenyl]acetamideLow cytotoxicity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.